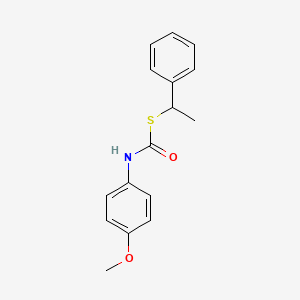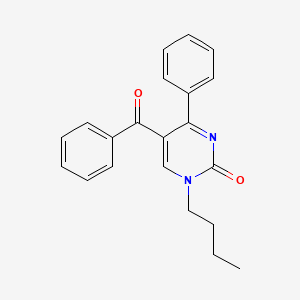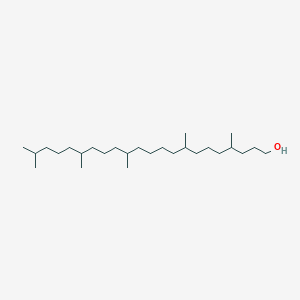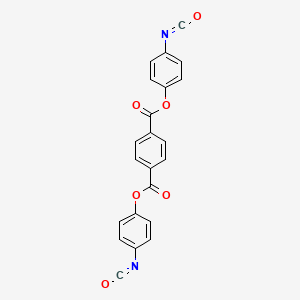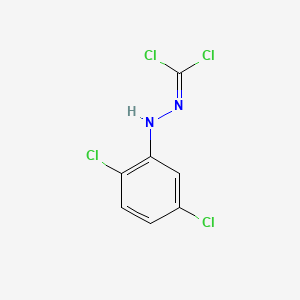![molecular formula C20H20N2O2 B14292401 N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine CAS No. 114284-70-7](/img/structure/B14292401.png)
N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a dioxole ring and substituted with phenyl and diethylamine groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving appropriate diol precursors and acid catalysts.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and an alkyl halide in the presence of a Lewis acid catalyst.
Diethylamine Substitution: The final step involves the substitution of the amine group with diethylamine using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced with other nucleophiles such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, Lewis acid catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkyl or aryl-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-7-phenylquinolin-6-amine: Lacks the dioxole ring, resulting in different chemical properties and reactivity.
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-ol: Contains a hydroxyl group instead of an amine group, leading to different biological activities.
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-carboxamide: Contains a carboxamide group, which can affect its solubility and interaction with biological targets.
Uniqueness
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine is unique due to the presence of both the dioxole ring and the diethylamine group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
114284-70-7 |
|---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N,N-diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(4-2)20-16(14-8-6-5-7-9-14)10-15-11-18-19(24-13-23-18)12-17(15)21-20/h5-12H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
WCYDZNBNRLPYID-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=C2C=C3C(=CC2=N1)OCO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


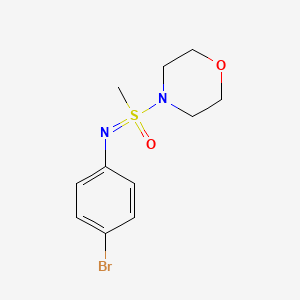
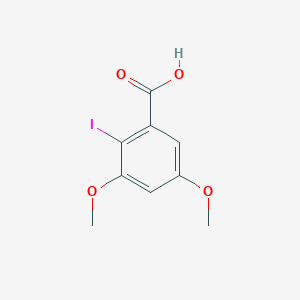
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)

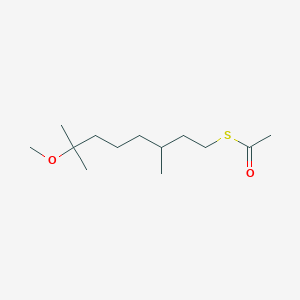
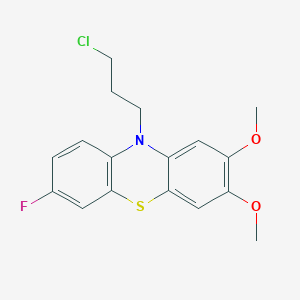
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)
